
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde can be achieved through several methods. One common approach involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. The reaction proceeds in two steps:
S-alkylation: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is reacted with a halogenated acetal in the presence of cesium carbonate.
Acetal deprotection: The resulting product undergoes acetal deprotection to yield the aldehyde, which is then isolated as a bisulfite adduct
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4H-1,2,4-Triazol-3-YL)acetic acid.
Reduction: 2-(4H-1,2,4-Triazol-3-YL)ethanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is present in many pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is primarily related to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The aldehyde group can also react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4H-1,2,4-Triazol-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(4H-1,2,4-Triazol-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4H-1,2,4-Triazol-3-YL)benzoic acid: Contains a triazole ring but with a benzoic acid moiety.
Uniqueness
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
2-(1H-1,2,4-triazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-2-1-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
InChI-Schlüssel |
RMHYRFRMOASNIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


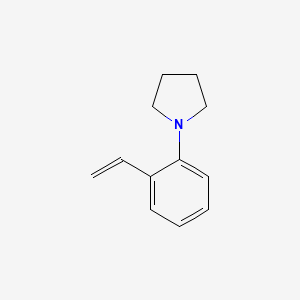
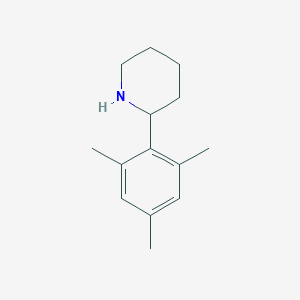
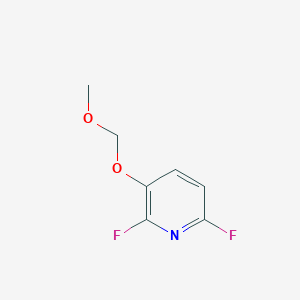
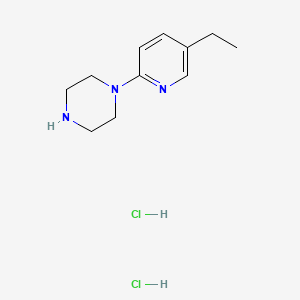
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)


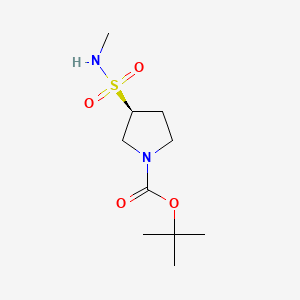
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)

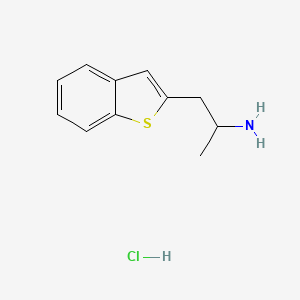
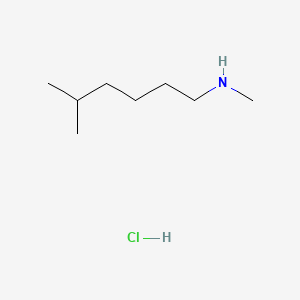
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
